3-Cyclopropyl-5-(piperidin-2-ylmethyl)-1,2,4-oxadiazole
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Overview
Description
3-Cyclopropyl-5-(piperidin-2-ylmethyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a cyclopropyl group, a piperidin-2-ylmethyl moiety, and an oxadiazole ring, which collectively contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-5-(piperidin-2-ylmethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a cyclopropyl carboxylic acid derivative with a piperidin-2-ylmethyl hydrazine, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-5-(piperidin-2-ylmethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the oxadiazole ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA) or sodium hydride (NaH).
Major Products
The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: It has been investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is being studied for its potential therapeutic applications, including its use as a lead compound in drug discovery for the treatment of various diseases.
Industry: It can be utilized in the development of agrochemicals, pharmaceuticals, and other industrial products due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-5-(piperidin-2-ylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic processes and cellular functions. Detailed studies on its binding affinity and specificity towards these targets are essential to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropyl-5-(piperidin-2-ylmethyl)-1,2,4-triazole
- 3-Cyclopropyl-5-(piperidin-2-ylmethyl)-1,2,4-thiadiazole
- 3-Cyclopropyl-5-(piperidin-2-ylmethyl)-1,2,4-oxazole
Uniqueness
Compared to similar compounds, 3-Cyclopropyl-5-(piperidin-2-ylmethyl)-1,2,4-oxadiazole exhibits unique chemical properties due to the presence of the oxadiazole ring, which imparts distinct electronic and steric effects. These properties can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H17N3O |
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Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-cyclopropyl-5-(piperidin-2-ylmethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H17N3O/c1-2-6-12-9(3-1)7-10-13-11(14-15-10)8-4-5-8/h8-9,12H,1-7H2 |
InChI Key |
LJYJYEDXQBMKCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CC2=NC(=NO2)C3CC3 |
Origin of Product |
United States |
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